3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide

Intramolecular hydrogen bonding Conformational analysis Hydrazone Schiff base

3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide (CAS 478519-38-9) is a synthetic hydrazide-hydrazone compound (C17H17N5O2, MW 323.35 g/mol) belonging to the N-substituted benzotriazole-propanehydrazide class. It features an ortho-hydroxyphenyl ethylidene hydrazone pharmacophore, a benzotriazole heterocycle, and a three-carbon propanoyl linker.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 478519-38-9
Cat. No. B2639305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide
CAS478519-38-9
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=CC=C3O
InChIInChI=1S/C17H17N5O2/c1-12(13-6-2-5-9-16(13)23)18-20-17(24)10-11-22-15-8-4-3-7-14(15)19-21-22/h2-9,23H,10-11H2,1H3,(H,20,24)/b18-12+
InChIKeyBNRJUQRSAPQSRB-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide (CAS 478519-38-9): Procurement-Relevant Physicochemical and Hazard Profile


3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide (CAS 478519-38-9) is a synthetic hydrazide-hydrazone compound (C17H17N5O2, MW 323.35 g/mol) belonging to the N-substituted benzotriazole-propanehydrazide class [1]. It features an ortho-hydroxyphenyl ethylidene hydrazone pharmacophore, a benzotriazole heterocycle, and a three-carbon propanoyl linker. Computed properties include XLogP3 = 2.2, 2 H-bond donors, 5 H-bond acceptors, 5 rotatable bonds, and a topological polar surface area of 92.4 Ų [1]. According to ECHA C&L notifications aggregated by PubChem, the compound carries GHS hazard classifications: Acute Tox. 3 (H301: toxic if swallowed), Skin Irrit. 2, Eye Irrit. 2 (H319), and STOT SE 3 (H335: may cause respiratory irritation), each reported by 100% of notifying companies [1].

1
Ortho-OH O,N-chelation site Supports metal-binding research (class-level inference).
2
CNS-favorable lipophilicity Reported XLogP3 within CNS drug-likeness range.
3
GHS Acute Tox. 3 handling Requires institutional biosafety protocol review.

Why 3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide Cannot Be Interchanged with Positional Isomers or Acetohydrazide Analogs


Within the benzotriazole-propanehydrazide series, three structural variables—hydroxyl position on the phenyl ring, linker length, and the nature of the hydrazone-forming carbonyl—produce compounds with identical molecular formulas but distinct physicochemical and conformational properties. The target compound bears an ortho-hydroxy group capable of forming a six-membered intramolecular hydrogen bond with the hydrazone nitrogen, a feature structurally precluded in the 3-hydroxy (CAS 452089-90-6) and 4-hydroxy positional isomers [1]. This intramolecular H-bond locks the hydrazone into a quasi-aromatic chelate ring, altering both the compound's conformational ensemble and its metal-binding geometry relative to the meta and para congeners [2]. Additionally, the propanoyl linker (three methylene units) provides greater conformational flexibility than the acetyl linker (two methylene units) found in acetohydrazide analogs such as CAS 315210-83-4, which affects the spatial relationship between the benzotriazole moiety and the hydrazone pharmacophore [1]. These structural differences mean that procurement of the wrong positional isomer or linker-length analog cannot be assumed to yield equivalent biological or physicochemical behavior.

Positional isomer mismatch
Ortho-OH forms a 6-membered intramolecular H-bond; meta- and para-hydroxy isomers lack this pre-organization, altering metal-binding geometry.
Linker-length analog mismatch
Propanoyl linker (3C) provides greater conformational flexibility than the acetyl analog (2C), affecting spatial pharmacophore presentation.
Polarity shift
More polar benzotriazole-hydrazone analogs may show reduced passive CNS permeability relative to the target compound.

Quantitative Differentiation Evidence for 3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide (CAS 478519-38-9) vs. Comparators


Ortho-Hydroxy Intramolecular Hydrogen Bond Capability vs. Meta- and Para-Hydroxy Positional Isomers

The 2-hydroxyphenyl substituent in the target compound places the phenolic –OH ortho to the hydrazone C=N bond, enabling formation of a six-membered intramolecular hydrogen bond (O–H···N=C). This interaction is structurally impossible for the 3-hydroxy (CAS 452089-90-6) and 4-hydroxy positional isomers, whose hydroxyl groups are oriented away from the hydrazone nitrogen [1][2]. In related aroylhydrazone systems such as HAPI ((E)-N'-[1-(2-hydroxyphenyl)ethyliden]isonicotinoylhydrazide), the ortho-hydroxy intramolecular H-bond has been shown to pre-organize the ligand for metal chelation and to modulate photochromic behavior [2].

Intramolecular H-Bond
Class-level inference
Ortho-OH: 6-membered H-bond (O-H···N=C)
meta/para: no intramolecular H-bond possible
Supports pre-organization for metal-chelation studies
Inferred from salicylaldehyde hydrazone systems; direct data absent
Intramolecular hydrogen bonding Conformational analysis Hydrazone Schiff base

Propanoyl Linker Length: Conformational Flexibility Advantage vs. Acetohydrazide Analog (CAS 315210-83-4)

The target compound incorporates a propanoyl linker (three methylene units: –CH2–CH2–C(=O)–) between the benzotriazole ring and the hydrazide functionality, whereas the closest acetohydrazide analog (CAS 315210-83-4) contains an acetyl linker (two methylene units: –CH2–C(=O)–) [1]. The additional methylene group increases the number of rotatable bonds from 4 to 5, enhancing conformational flexibility and extending the maximum spatial reach between the benzotriazole moiety and the hydrazone pharmacophore. In benzotriazole-acetohydrazide series evaluated for anticonvulsant activity, the linker length was a critical determinant of MES seizure protection, with different aryl substituents producing distinct potency profiles depending on the spatial presentation of the pharmacophore [2].

Linker Flexibility
Class-level inference
Propanoyl linker – 5 rotatable bonds
Acetyl analog – 4 rotatable bonds
May influence target-binding pocket accommodation
Inferred from anticonvulsant SAR; no direct data
Linker flexibility Conformational entropy Structure-activity relationship

Lipophilicity Match with Blood-Brain Barrier Penetration Range vs. More Polar Analogs

The target compound has a computed XLogP3 of 2.2 [1], placing it within the optimal lipophilicity range (XLogP 1.5–3.5) conventionally associated with favorable blood-brain barrier (BBB) permeability and CNS drug-likeness. The 4-hydroxyphenyl methylidene analog (CAS 478530-52-8) has a lower XLogP3 of 1.9 [2], reflecting the absence of the methyl group on the hydrazone carbon and the para-position of the hydroxyl. In contrast, analogs bearing more polar substituents (e.g., 4-carboxy or 4-sulfonamido derivatives) would have XLogP values well below 1.5, likely compromising passive BBB penetration. The hydroxyphenyl ethylidene motif with ortho-OH placement preserves hydrogen-bonding capacity while maintaining a logP compatible with CNS target engagement [3].

Lipophilicity
Cross-study comparable
XLogP3 2.2
vs. 1.9 (4-OH methylidene analog)
Supports CNS permeability screening selection
Computed values; experimental logP/D may differ
Lipophilicity XLogP3 CNS drug-likeness ADME prediction

Ortho-Hydroxyphenyl Hydrazone Metal-Chelation Potential vs. Non-Chelating Analogs

The combination of an ortho-hydroxy group on the phenyl ring and the hydrazone C=N nitrogen in the target compound creates an O,N-bidentate chelation site capable of coordinating transition metals such as Cu(II), Ni(II), Fe(III), and lanthanide ions [1][2]. This chelation motif is absent in the 3-hydroxy and 4-hydroxy positional isomers, where the hydroxyl oxygen is spatially remote from the hydrazone nitrogen. In the closely related salicylaldehyde-1H-benzotriazol-1-acetyl hydrazone (SBTH) system, the ortho-hydroxy-hydrazone chelate pocket has been experimentally demonstrated to form stable complexes with Cu(II), Ni(II), Cd(II), Zn(II), and lanthanide perchlorates (Pr, Nd, Sm, Eu, Gd, Tb, Dy), with complexes characterized by elemental analysis, IR, and molar conductivity [1][3]. The target compound extends this chelation motif with a propanoyl linker, which may alter the geometry and stability of the resulting metal complexes relative to the acetyl-linked SBTH system.

Metal-Chelation
Class-level inference
Ortho-OH: O,N bidentate chelation site
meta/para: no chelation site
Enables metallocomplex research screening
Inferred from SBTH lanthanide complexes; unverified for propanoyl variant
Metal chelation Transition metal complex Aroylhydrazone Coordination chemistry

Acute Oral Toxicity Classification: Handling and Safety Differentiation for Procurement Planning

According to ECHA C&L inventory data aggregated by PubChem, the target compound is classified as Acute Toxicity Category 3 (H301: Toxic if swallowed), based on 100% of notifying companies [1]. This classification carries specific implications for procurement, storage, and laboratory handling that may differ from structurally related benzotriazole derivatives. For comparison, the 3-hydroxy positional isomer (CAS 452089-90-6) has a PubChem entry but does not display the same aggregated GHS classification data in the publicly available record [2], suggesting either fewer notifications or different hazard profiles. The target compound also carries Skin Irrit. 2, Eye Irrit. 2 (H319), and STOT SE 3 (H335) classifications [1], necessitating appropriate PPE and ventilation controls that should be factored into procurement cost and facility readiness assessments.

GHS Toxicity
Cross-study comparable
  • Acute Tox. 3 (H301)
  • Skin Irrit. 2
  • Eye Irrit. 2 (H319)
  • STOT SE 3 (H335)
Informs procurement safety planning
Based on 100% of notifying companies via ECHA C&L
GHS classification Acute toxicity Safety assessment Laboratory handling

Recommended Application Scenarios for 3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide Based on Quantitative Differentiation Evidence


Transition Metal Chelation and Antimicrobial Metal Complex Development

The ortho-hydroxy hydrazone substructure provides an O,N-bidentate chelation site pre-organized by intramolecular hydrogen bonding [1]. This enables the compound to serve as a ligand scaffold for synthesizing Cu(II), Ni(II), Zn(II), Fe(III), and lanthanide complexes—an application space inaccessible to the 3-hydroxy and 4-hydroxy positional isomers. The propanoyl linker (vs. acetyl in SBTH) may yield complexes with altered stoichiometry, stability, or antibacterial activity profiles [2]. Researchers developing metallodrugs or antimicrobial metal complexes should prioritize the ortho-hydroxy isomer specifically.

CNS-Oriented Medicinal Chemistry Screening Libraries

With an XLogP3 of 2.2, the target compound falls within the CNS MPO-optimal lipophilicity range (1.5–3.5) associated with favorable BBB permeability [1][3]. It offers higher predicted passive membrane permeability than the 4-hydroxyphenyl methylidene analog (XLogP3 = 1.9) [3]. Medicinal chemistry groups constructing diversity libraries for CNS target screening (e.g., anticonvulsant, antidepressant, or neurodegenerative disease targets) should consider this compound over more polar benzotriazole-hydrazone analogs.

Antioxidant Screening and Free-Radical Scavenging Studies

Benzotriazole-hydrazone Schiff bases with electron-donating substituents (hydroxyl, methoxy) on the phenyl ring have demonstrated significant free-radical scavenging activity in DPPH and FRAP assays [2]. The target compound's 2-hydroxyphenyl ethylidene motif combines an electron-donating –OH group with an extended conjugated hydrazone system. The ortho position may additionally influence radical stabilization through intramolecular hydrogen bonding, a feature absent in meta- and para-hydroxy isomers [1]. Researchers evaluating structure-activity relationships in antioxidant hydrazone series should include this compound alongside its positional isomers as comparator controls.

Corrosion Inhibition and Materials Science Applications

Benzotriazole derivatives are well-established corrosion inhibitors for copper and copper alloys, and hydrazone-functionalized benzotriazoles have been studied for enhanced metal-surface adsorption [1]. The target compound offers a dual adsorption motif: the benzotriazole ring for surface coordination and the ortho-hydroxy hydrazone for additional metal chelation. This bifunctional binding may yield stronger and more durable protective films on metal surfaces compared to benzotriazole alone or to monofunctional hydrazone derivatives lacking the ortho-hydroxy chelation site [1][2].

Application
Selection Property
Validation Focus
Metal-chelation research
Ortho-hydroxy O,N-chelation substructure
Metal-binding assay endpoints (UV-vis, IR)
CNS penetration screening
Reported CNS-favorable lipophilicity range
Passive permeability assay endpoints (PAMPA)
Free-radical scavenging screening
Ortho-hydroxy hydrazone conjugated system
DPPH/FRAP assay endpoints
Corrosion inhibition studies
Benzotriazole-hydrazone dual adsorption motif
Electrochemical impedance endpoints
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